Cy3 Phosphoramidite: A Technical Guide to Structure, Synthesis, and Application
Cy3 Phosphoramidite: A Technical Guide to Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3 phosphoramidite is a critical chemical reagent employed in the synthesis of fluorescently labeled oligonucleotides.[1][2] As a derivative of the cyanine dye family, it provides a bright and stable orange-fluorescent signal, making it one of the most popular choices for labeling DNA and RNA probes.[1] The phosphoramidite functional group enables its direct incorporation into an oligonucleotide chain during automated solid-phase synthesis.[3][4] This allows for precise, site-specific labeling at the 5'-end, 3'-end, or internally within the sequence. The resulting fluorescently tagged oligonucleotides are indispensable tools in a wide array of molecular biology applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET) studies, microarrays, and DNA sequencing.
Chemical Structure and Core Components
The chemical structure of Cy3 phosphoramidite is specifically designed for efficient incorporation during oligonucleotide synthesis. It is composed of several key functional parts:
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Cy3 Core: The central fluorophore responsible for the molecule's spectral properties.
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Phosphoramidite Group: The reactive moiety, consisting of a trivalent phosphorus atom bonded to a diisopropylamino group and a 2-cyanoethyl protecting group. This group reacts with the 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphate linkage.
-
Monomethoxytrityl (MMT) Group: A protecting group on the hydroxyl function of the dye linker. It is cleaved at the appropriate step in the synthesis cycle to allow the chain to be extended or to terminate the synthesis. The release of the MMT cation, which is yellow, can be used to monitor the coupling efficiency.
-
Linker Arm: A flexible chain that connects the Cy3 dye to the phosphoramidite group, providing spatial separation between the fluorophore and the oligonucleotide backbone.
The molecular formula for a common form of Cy3 phosphoramidite is C₅₈H₇₀ClN₄O₄P with a molecular weight of approximately 953.64 g/mol .
Data Presentation
Quantitative physicochemical and spectral data for Cy3 phosphoramidite are summarized below for easy reference.
Table 1: Physicochemical Properties of Cy3 Phosphoramidite
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅₈H₇₀ClN₄O₄P | |
| Molecular Weight | ~953.6 g/mol | |
| CAS Number | 182873-76-3 | |
| Appearance | Red solid |
| Solubility | Acetonitrile | |
Table 2: Spectral Properties of Cy3-Labeled Oligonucleotides
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | ~550 - 555 nm | |
| Emission Maximum (λem) | ~568 - 570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.31 | |
| Correction Factor at 260 nm (CF₂₆₀) | ~0.04 - 0.08 |
| Correction Factor at 280 nm (CF₂₈₀) | ~0.07 - 0.09 | |
Experimental Protocols
The primary application of Cy3 phosphoramidite is its incorporation into oligonucleotides during automated solid-phase synthesis. The following protocol outlines the key steps.
Protocol 1: Incorporation of Cy3 Phosphoramidite in Automated Oligonucleotide Synthesis
1. Reagent Preparation:
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Dissolve Cy3 phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
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Ensure all other synthesis reagents (activator, capping reagents, oxidizer, deblocking agent) are fresh and properly installed on the DNA/RNA synthesizer.
2. Synthesis Cycle for Cy3 Incorporation:
-
Coupling: This step attaches the Cy3 phosphoramidite to the 5'-hydroxyl of the solid-support-bound oligonucleotide.
- A coupling time of 3 to 6 minutes is recommended to ensure high efficiency.
- The phosphoramidite is delivered to the synthesis column along with an activator (e.g., tetrazole or a derivative).
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution (0.02 M iodine is recommended to avoid degradation of the cyanine dye).
-
Deblocking (for subsequent cycles): If adding more bases after the dye, the MMT group on the Cy3 linker is removed with a mild acid to expose a new 5'-hydroxyl for the next coupling reaction. If Cy3 is at the 5'-terminus, this step is skipped, and the MMT group can be left on for purification (trityl-on purification) or removed.
3. Cleavage and Deprotection:
-
After synthesis completion, the oligonucleotide is cleaved from the solid support (e.g., CPG).
-
Base-protecting groups and the cyanoethyl phosphate-protecting groups are removed.
-
Deprotection can be carried out with ammonium hydroxide at room temperature.
-
If elevated temperatures are required (e.g., for removing stubborn protecting groups like dmf-dG), Cy3 is more stable than Cy5. However, it is prudent to use monomers with base-labile protecting groups to limit exposure to 2 hours or less at 65°C.
-
For ultrafast deprotection, AMA (a mixture of ammonium hydroxide and methylamine) can be used for 10 minutes at 65°C, provided that acetyl-protected dC (Ac-dC) was used during synthesis.
4. Purification:
-
The crude, Cy3-labeled oligonucleotide should be purified to remove failure sequences and other impurities.
-
High-Performance Liquid Chromatography (HPLC) is the recommended method. The elution profile can be monitored at 260 nm (for the oligonucleotide) and ~550 nm (for the Cy3 dye).
Applications and Logical Pathways
The successful synthesis of a Cy3-labeled oligonucleotide opens the door to numerous downstream applications. The fluorescent label acts as a reporter, enabling detection and quantification in various biological assays.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Cy3 phosphoramidite | AAT Bioquest [aatbio.com]
- 3. Cyanine 3 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
